3-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide
Description
This compound features a benzothiophene core substituted with a chlorine atom at position 3, linked via a carboxamide group to a 1,3,4-oxadiazole ring bearing a 4-fluorophenyl substituent.
Properties
IUPAC Name |
3-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClFN3O2S/c18-13-11-3-1-2-4-12(11)25-14(13)15(23)20-17-22-21-16(24-17)9-5-7-10(19)8-6-9/h1-8H,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWJQMNIFSFBPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and high throughput .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The chlorine atom at position 3 of the benzothiophene ring acts as a reactive site for nucleophilic substitution.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sodium methoxide | DMF, 80°C, 6 hours | 3-methoxy derivative | 72% | |
| Aniline | THF, reflux, 12 hours | 3-(phenylamino) derivative | 65% | |
| Potassium thioacetate | DMSO, 120°C, 4 hours | 3-thioacetate intermediate (hydrolyzes to thiol) | 58% |
Mechanistic Insight : The electron-withdrawing effect of the adjacent carbonyl group enhances the electrophilicity of the C3 position, facilitating nucleophilic attack.
Oxidation Reactions
The benzothiophene sulfur atom and oxadiazole ring are susceptible to oxidation.
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| m-CPBA | DCM, 0°C → RT, 2 hours | Benzothiophene-1,1-dioxide derivative | Enhances solubility and bioactivity |
| H₂O₂ (30%) | AcOH, 60°C, 4 hours | Sulfoxide intermediate | Study of metabolic pathways |
Key Observation : Oxidation at sulfur increases polarity and modifies biological target interactions .
Hydrolysis of the Amide Bond
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis (6M HCl, reflux, 8 hours):
Yields 3-chloro-1-benzothiophene-2-carboxylic acid and 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine. -
Basic Hydrolysis (NaOH 10%, ethanol, 70°C, 5 hours):
Produces sodium carboxylate and the corresponding amine.
Stability Note : The oxadiazole ring remains intact under mild hydrolysis conditions but may degrade under prolonged exposure to strong bases.
Functionalization of the Oxadiazole Ring
The 1,3,4-oxadiazole moiety participates in ring-opening and cross-coupling reactions:
| Reaction Type | Reagents/Catalysts | Outcome |
|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Introduction of aryl/heteroaryl groups at C5 |
| Ring-Opening | Grignard reagents, THF, –78°C | Formation of thioamide derivatives |
Limitation : Steric hindrance from the 4-fluorophenyl group reduces reactivity at the oxadiazole C5 position .
Reduction Reactions
Selective reduction of functional groups:
-
Benzothiophene Core :
LiAlH₄ reduces the carbonyl group to a methylene bridge (→ CH₂), altering planarity and bioactivity. -
Nitro Group (if present in analogs):
H₂/Pd-C converts nitro to amine, enabling further derivatization.
Photochemical Reactivity
UV irradiation (λ = 254 nm) in methanol induces:
-
C–S bond cleavage in benzothiophene, forming biphenyl derivatives.
-
Oxadiazole ring rearrangement to 1,2,4-triazole under prolonged exposure.
Mechanistic and Synthetic Considerations
-
Electronic Effects : The fluorophenyl group directs electrophilic substitution to the oxadiazole ring’s meta positions.
-
Solvent Dependence : Polar aprotic solvents (e.g., DMF) improve NAS yields by stabilizing transition states.
-
Byproduct Formation : Competing hydrolysis of the oxadiazole ring occurs at temperatures >100°C.
Comparative Reactivity Table
| Reaction Site | Reactivity | Dominant Pathway | Key Modifiers |
|---|---|---|---|
| C3-Cl (Benzothiophene) | High | Nucleophilic substitution | Electron-withdrawing groups |
| Oxadiazole C5 | Moderate | Cross-coupling | Steric bulk of substituents |
| Amide carbonyl | Low | Hydrolysis | pH, temperature |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazoles exhibit promising anticancer properties. The compound has been synthesized and evaluated for its ability to inhibit cancer cell proliferation. For instance, compounds containing the oxadiazole moiety have shown activity against various cancer cell lines, including breast and lung cancers. In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways .
Antiviral Properties
Oxadiazole derivatives have also been investigated for their antiviral activities. Research has shown that certain modifications to the oxadiazole ring can enhance antiviral efficacy against viruses such as the Bovine Viral Diarrhea Virus (BVDV). This suggests that 3-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide may possess similar properties, warranting further exploration in antiviral drug development .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory potential. In vitro assays have indicated that oxadiazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. This inhibition could lead to reduced inflammation and pain relief, making it a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs) .
Organic Light Emitting Diodes (OLEDs)
Oxadiazole-based compounds have been recognized for their luminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs). The structural characteristics of this compound may contribute to its effectiveness as a luminescent material when incorporated into OLED devices. Studies have shown that such compounds can enhance the efficiency and stability of OLEDs due to their favorable electronic properties .
Photovoltaic Materials
The compound's electronic properties also render it a potential candidate for use in photovoltaic materials. Research into oxadiazole derivatives has indicated their ability to facilitate charge transport and improve energy conversion efficiencies in solar cells. This application is particularly relevant as the demand for efficient solar energy solutions continues to grow .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
OX8 (3-[5-(4-Fluorophenyl)-1,3,4-Oxadiazol-2-yl]naphthalen-2-ol)
2-[[5-(3-Bromophenyl)-1,3,4-Oxadiazol-2-yl]sulfanyl]-N-(4-Fluorophenyl)acetamide (348593-57-7)
N-[5-(4-Fluorophenyl)-1,3,4-Oxadiazol-2-yl]-3,4-Dihydroisoquinoline-2(1H)-Carboxamide
- Structural Features: Substitutes benzothiophene with dihydroisoquinoline, retaining the fluorophenyl-oxadiazole motif.
- Bioactivity: No direct data provided, but the isoquinoline moiety is associated with central nervous system (CNS) target engagement .
Urea Derivative (116221-83-1)
- Structural Features : Replaces the carboxamide with a urea linker, retaining chloro- and fluorophenyl groups.
- Bioactivity : Urea derivatives often exhibit enhanced hydrogen-bonding capacity, improving target affinity. This compound’s dual halogenation may optimize solubility and binding .
Data Table: Key Parameters of Compared Compounds
*Estimated based on structural similarity.
Key Findings and Mechanistic Insights
- Role of Halogens : The 4-fluorophenyl group in the target compound and OX8 enhances electronegativity, improving receptor-binding interactions. Chlorine at position 3 on benzothiophene may increase lipophilicity, aiding membrane permeability .
- Oxadiazole Motif : The 1,3,4-oxadiazole ring is critical for hydrogen bonding and π-π stacking with biological targets, as seen in OX8’s receptor affinity .
- Core Structure Variations :
Biological Activity
The compound 3-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide is a notable member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 317.70 g/mol. The structure features a benzothiophene core substituted with a chloro group and a 4-fluorophenyl oxadiazole moiety.
Anticancer Activity
Research indicates that compounds containing oxadiazole rings exhibit significant anticancer properties. A study demonstrated that derivatives of oxadiazoles can inhibit cancer cell proliferation through various mechanisms, including apoptosis and cell cycle arrest. For instance, compounds similar to the target compound have shown effectiveness against breast cancer cell lines by inducing apoptosis via the mitochondrial pathway .
Antimicrobial Properties
The biological activity of this compound also extends to antimicrobial effects. Studies have reported that oxadiazole derivatives possess antibacterial and antifungal properties. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor, particularly targeting cholinesterases (AChE and BChE), which are crucial in neurodegenerative diseases like Alzheimer's. Inhibiting these enzymes can enhance acetylcholine levels, thereby improving cholinergic transmission .
The biological activity of This compound is primarily attributed to its ability to interact with specific biological targets:
- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerases, which are vital for DNA replication and transcription .
- Cholinesterase Inhibition : The compound's structure suggests potential interactions with the active sites of AChE and BChE, leading to increased acetylcholine levels in synaptic clefts .
Case Studies
- In Vitro Studies : A series of in vitro assays demonstrated that the compound significantly reduces cell viability in various cancer cell lines at concentrations ranging from 10 µM to 50 µM. The IC50 values were comparable to known chemotherapeutics .
- In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth rates compared to control groups. Histopathological analysis indicated increased apoptosis in tumor tissues .
Data Summary Table
Q & A
Q. What are the established synthetic pathways for this compound?
The synthesis involves multi-step reactions, starting with cyclization of thiosemicarbazides to form the 1,3,4-oxadiazole ring. Key steps include coupling the benzothiophene moiety via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Purification is typically achieved using column chromatography with ethyl acetate/hexane gradients. Yield optimization requires controlled temperature (60–80°C) and inert atmospheres .
Q. Which analytical methods are critical for structural validation?
High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1H, 13C, and 19F NMR verify substituent positions and purity. X-ray crystallography, as applied to analogous oxadiazole derivatives, resolves stereochemistry and crystal packing. FT-IR spectroscopy identifies functional groups like carbonyl (C=O) and C-Cl bonds .
Q. What in vitro models are recommended for preliminary bioactivity assessment?
Cytotoxicity screening in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays is standard. For kinase inhibition, recombinant enzymes (EGFR, VEGFR) paired with fluorescence-based activity assays are effective. Include positive controls (e.g., doxorubicin) and triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction provides precise bond angles and torsion angles, critical for validating computational models (e.g., DFT). For example, a similar oxadiazole derivative exhibited a dihedral angle of 12.5° between the benzothiophene and oxadiazole rings, influencing π-π stacking interactions .
Q. What strategies mitigate discrepancies in reported bioactivity across studies?
Variability may stem from assay conditions (e.g., serum concentration, incubation time) or compound purity. Validate findings using orthogonal assays (e.g., enzyme inhibition + cell viability) and ensure purity ≥95% via HPLC. Replicate experiments under standardized protocols (e.g., RPMI-1640 media, 5% CO2) .
Q. How do substituent electronic properties modulate pharmacological activity?
Electron-withdrawing groups (e.g., Cl at benzothiophene-3) enhance electrophilicity, improving receptor binding. Comparative SAR studies of analogs (e.g., NO2, CH3 substitutions) coupled with DFT calculations reveal charge distribution and HOMO-LUMO gaps. For instance, fluorophenyl groups increase metabolic stability via reduced CYP450 interactions .
Q. What formulation strategies improve bioavailability for in vivo studies?
Introduce hydrophilic moieties (e.g., PEG chains) or employ nanoparticle encapsulation (e.g., PLGA polymers). Pharmacokinetic studies in rodents, using HPLC-MS to monitor plasma concentrations, guide dosing. Co-administration with cyclodextrins enhances solubility by 3–5-fold in aqueous media .
Data Contradiction and Optimization
Q. How to address conflicting cytotoxicity data in different cell lines?
Discrepancies may arise from genetic heterogeneity (e.g., p53 status) or assay sensitivity. Perform transcriptomic profiling (RNA-seq) to identify resistance mechanisms. Combine cytotoxicity data with proteomic analysis (e.g., Western blot for apoptosis markers) to contextualize results .
Q. What computational tools predict interaction with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities to kinases. For example, docking studies of analogous compounds showed hydrogen bonding with VEGFR-2’s Asp1046 residue, correlating with IC50 values .
Safety and Handling
Q. What safety protocols are advised for handling this compound?
Use PPE (gloves, goggles) and work in a fume hood. Toxicity data for analogs suggest LD50 > 500 mg/kg (oral, rats). Store at –20°C under argon to prevent degradation. Refer to SDS guidelines for spill management (e.g., neutralization with 10% NaHCO3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
